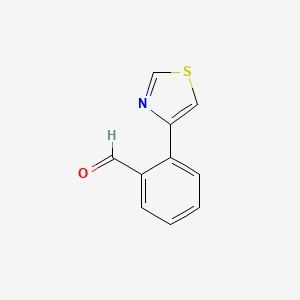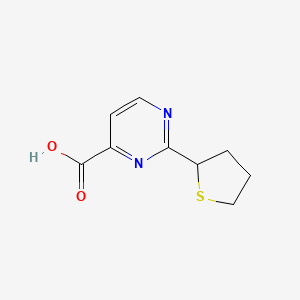
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, which involves the reaction of a thiol-containing compound with a pyrimidine derivative . Another approach is the [4+2] cyclization, which uses a diene and a dienophile to form the desired heterocyclic ring . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic routes that are optimized for large-scale manufacturing. These methods may include the use of palladium-catalyzed carbonylation reactions, which have been shown to be effective in producing high yields of the desired product . The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives . Substitution reactions can lead to the formation of various functionalized pyrimidine derivatives .
Scientific Research Applications
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, the compound has been studied for its potential antioxidant, antimicrobial, and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs .
Mechanism of Action
The mechanism of action of 2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Thiolan-2-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and thioxopyrimidines . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are known for their antimicrobial activity, while thioxopyrimidines have been studied for their antioxidant and anticancer properties .
Similar Compounds
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- Thioxopyrimidines
- Pyridin-2-ylpyrimidine-4-carboxylic acids
These compounds highlight the diversity and potential of pyrimidine derivatives in scientific research and various applications.
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(thiolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h3-4,7H,1-2,5H2,(H,12,13) |
InChI Key |
OOKRTNPSFZUWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


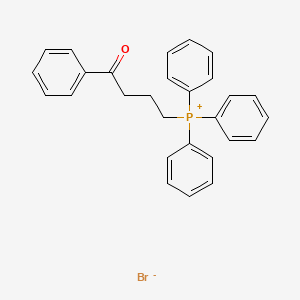

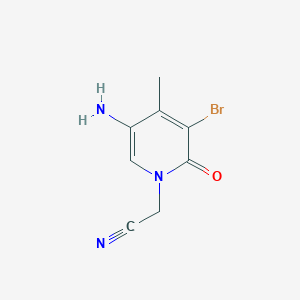
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)


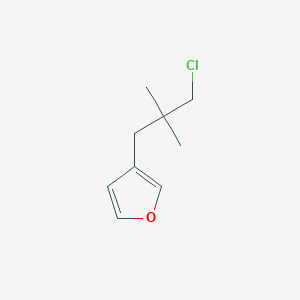



![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
